Cas no 2244924-46-5 (Lenvatinib Impurity 11)

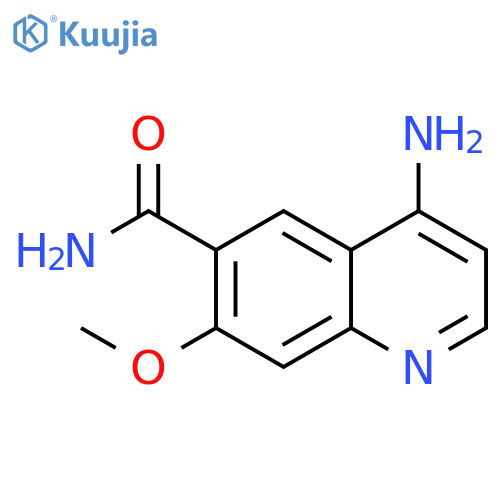

Lenvatinib Impurity 11 structure

商品名:Lenvatinib Impurity 11

CAS番号:2244924-46-5

MF:C11H11N3O2

メガワット:217.223942041397

CID:4730958

Lenvatinib Impurity 11 化学的及び物理的性質

名前と識別子

-

- Lenvatinib Impurity 11

-

- インチ: 1S/C11H11N3O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,12,14)(H2,13,15)

- InChIKey: CNBYCWJBBKXMRD-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC(C(N)=O)=C(OC)C=2)C(N)=CC=1

Lenvatinib Impurity 11 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D918853-0.25g |

4-Amino-7-methoxyquinoline-6-carboxamide |

2244924-46-5 | 95% | 0.25g |

$255 | 2025-02-25 | |

| eNovation Chemicals LLC | D918853-0.25g |

4-Amino-7-methoxyquinoline-6-carboxamide |

2244924-46-5 | 95% | 0.25g |

$255 | 2025-02-28 | |

| eNovation Chemicals LLC | D918853-1g |

4-Amino-7-methoxyquinoline-6-carboxamide |

2244924-46-5 | 95% | 1g |

$580 | 2025-02-25 | |

| eNovation Chemicals LLC | D918853-0.1g |

4-Amino-7-methoxyquinoline-6-carboxamide |

2244924-46-5 | 95% | 0.1g |

$205 | 2025-02-25 | |

| eNovation Chemicals LLC | D918853-0.1g |

4-Amino-7-methoxyquinoline-6-carboxamide |

2244924-46-5 | 95% | 0.1g |

$205 | 2025-02-28 | |

| eNovation Chemicals LLC | D918853-1g |

4-Amino-7-methoxyquinoline-6-carboxamide |

2244924-46-5 | 95% | 1g |

$580 | 2025-02-28 |

Lenvatinib Impurity 11 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

2244924-46-5 (Lenvatinib Impurity 11) 関連製品

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬